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Compound of Interest

Compound Name: 2-(3-Bromophenyl)acetaldehyde

Cat. No.: B026899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-(3-Bromophenyl)acetaldehyde, a key intermediate in various synthetic pathways. Due to

the limited availability of published experimental spectra for this specific compound, this guide

combines predicted data, typical spectroscopic values for related structural motifs, and detailed

experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties
IUPAC Name: 2-(3-Bromophenyl)acetaldehyde

CAS Number: 109347-40-2[1][2]

Molecular Formula: C₈H₇BrO[2][3]

Molecular Weight: 199.05 g/mol [1][2]

Structure:

Spectroscopic Data
While specific experimental spectra for 2-(3-Bromophenyl)acetaldehyde are not readily

available in public databases, the following tables summarize the expected data based on the

analysis of its chemical structure and comparison with similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.7 Triplet (t) 1H
Aldehydic proton (-

CHO)

~7.5-7.2 Multiplet (m) 4H
Aromatic protons

(C₆H₄)

~3.8 Doublet (d) 2H
Methylene protons (-

CH₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~198 Carbonyl carbon (-CHO)

~138 Aromatic carbon (C-Br)

~132-128 Aromatic carbons (-CH)

~122 Aromatic carbon (C-CH₂)

~50 Methylene carbon (-CH₂)

Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2820 and ~2720 Medium C-H stretch of aldehyde

~1725 Strong C=O stretch of aldehyde[4]

~1595, ~1570, ~1475 Medium to Strong C=C stretch of aromatic ring

~780 Strong
C-H out-of-plane bend for 1,3-

disubstituted aromatic ring

~680 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Relative Abundance (%) Assignment

198/200 [M]⁺ and [M+2]⁺

Molecular ion peak with

characteristic bromine isotope

pattern

169/171 [M-CHO]⁺

119 [M-Br]⁺

91 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-(3-Bromophenyl)acetaldehyde.

Materials:

2-(3-Bromophenyl)acetaldehyde sample
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Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 2-(3-Bromophenyl)acetaldehyde
in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters for ¹H NMR (e.g., pulse angle, acquisition time,

relaxation delay).

For ¹³C NMR, set the parameters for a proton-decoupled experiment.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of 2-(3-Bromophenyl)acetaldehyde.

Materials:

2-(3-Bromophenyl)acetaldehyde sample (liquid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol for cleaning

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of liquid 2-(3-Bromophenyl)acetaldehyde directly

onto the ATR crystal.

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft tissue.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 2-(3-
Bromophenyl)acetaldehyde.

Materials:

2-(3-Bromophenyl)acetaldehyde sample

Gas chromatograph-mass spectrometer (GC-MS) system

Volatile solvent (e.g., dichloromethane or ethyl acetate)
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Microsyringe

Procedure:

Sample Preparation: Prepare a dilute solution of 2-(3-Bromophenyl)acetaldehyde in a

volatile solvent.

Instrument Setup:

Set the GC parameters (e.g., injector temperature, oven temperature program, carrier gas

flow rate).

Set the MS parameters for EI ionization (typically 70 eV).

Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Data Acquisition: The GC will separate the components of the sample, and the MS will

record the mass spectrum of the eluting 2-(3-Bromophenyl)acetaldehyde.

Data Analysis: Identify the molecular ion peak and the fragmentation pattern. The presence

of bromine will be indicated by the characteristic M+ and M+2 isotopic peaks of nearly equal

intensity.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(3-Bromophenyl)acetaldehyde.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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